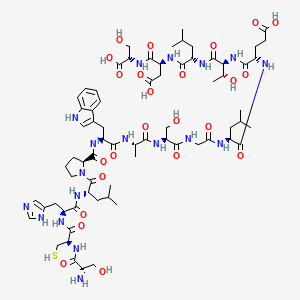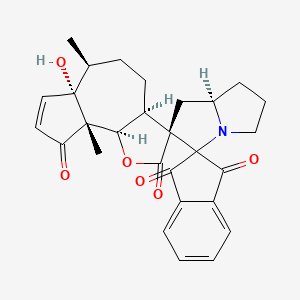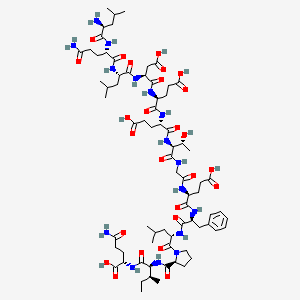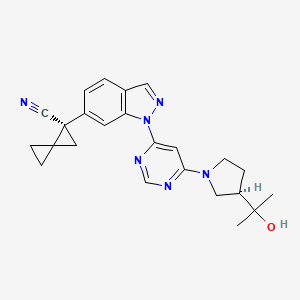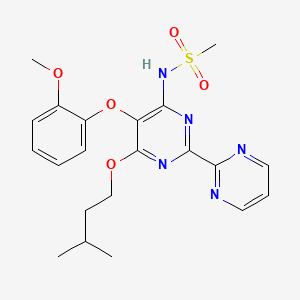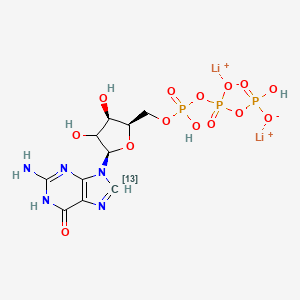
Benztropine-d3 (mesylate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benztropine-d3 (mesylate) is a deuterated form of benztropine mesylate, a synthetic compound with anticholinergic and antihistaminic properties. It is commonly used in the treatment of Parkinson’s disease and extrapyramidal disorders due to its ability to inhibit dopamine uptake . The deuterated form, Benztropine-d3 (mesylate), is often used in scientific research to study the pharmacokinetics and metabolic pathways of benztropine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benztropine mesylate involves the combination of a tropane ring, similar to cocaine, and a diphenyl ether from the dialkylpiperazines . The synthetic route typically includes the following steps:
- Formation of the tropane ring structure.
- Introduction of the diphenylmethoxy group.
- Conversion to the mesylate salt.
The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of benztropine mesylate involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions
Benztropine mesylate undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benztropine N-oxide, while reduction may produce benztropine alcohol derivatives .
科学的研究の応用
Benztropine-d3 (mesylate) is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation pathways of benztropine.
Biology: Employed in studies to understand the interaction of benztropine with biological membranes and its transport across cell membranes.
Medicine: Used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of benztropine in the body.
Industry: Utilized in the development of new formulations and delivery systems for benztropine-based medications
作用機序
Benztropine-d3 (mesylate) exerts its effects primarily through its anticholinergic and antihistaminic properties. It selectively inhibits dopamine transporters, reducing dopamine reuptake and increasing dopamine levels in the synaptic cleft . This action helps alleviate symptoms of Parkinson’s disease and extrapyramidal disorders. Additionally, benztropine-d3 (mesylate) binds to muscarinic and histamine receptors, contributing to its therapeutic effects .
類似化合物との比較
Benztropine-d3 (mesylate) can be compared with other similar compounds such as trihexyphenidyl and diphenhydramine:
Trihexyphenidyl: Another anticholinergic agent used in the treatment of Parkinson’s disease.
Diphenhydramine: An antihistamine with anticholinergic properties, commonly used for allergy relief and as a sleep aid.
Benztropine-d3 (mesylate) is unique due to its deuterated form, which provides advantages in pharmacokinetic studies by allowing for more precise tracking of the compound’s metabolic pathways .
特性
分子式 |
C22H29NO4S |
|---|---|
分子量 |
406.6 g/mol |
IUPAC名 |
(1R,5S)-3-benzhydryloxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane;methanesulfonic acid |
InChI |
InChI=1S/C21H25NO.CH4O3S/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-5(2,3)4/h2-11,18-21H,12-15H2,1H3;1H3,(H,2,3,4)/t18-,19+,20?;/i1D3; |
InChIキー |
CPFJLLXFNPCTDW-AJNFSTCNSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O |
正規SMILES |
CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


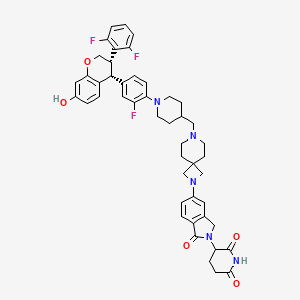
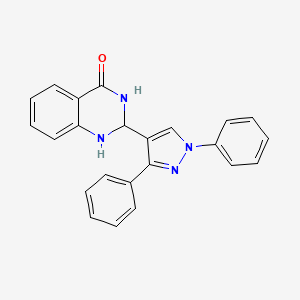
![4-Methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8-tetraene-10,11-dione](/img/structure/B12388120.png)
![1-(1H-indol-4-yl)-3-[4-(1H-indol-4-ylcarbamoylamino)phenyl]urea](/img/structure/B12388127.png)
![4-[3-(Difluoromethyl)-4-[[2-(3,4,5-trifluorophenyl)phenyl]carbamoyl]pyrazol-1-yl]butanoic acid](/img/structure/B12388133.png)
